molecular formula C8H7Cl3 B1411414 3,4-Dichloro-5-methylbenzyl chloride CAS No. 1804516-49-1

3,4-Dichloro-5-methylbenzyl chloride

Cat. No.: B1411414
CAS No.: 1804516-49-1
M. Wt: 209.5 g/mol
InChI Key: ALPIJEDTUIPMGL-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-methylbenzyl chloride is a chemical compound that falls under the class of aromatic chlorides. It has a molecular formula of C8H7Cl2 and a molecular weight of 191.05 g/mol. This compound is known for its applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-methylbenzyl chloride typically involves the chlorination of 5-methylbenzyl chloride. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 3 and 4 positions of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-methylbenzyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of 3,4-dichloro-5-methylbenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution: Products include various substituted benzyl chlorides depending on the nucleophile used.

    Oxidation: Major products include 3,4-dichloro-5-methylbenzyl alcohol and 3,4-dichloro-5-methylbenzoic acid.

    Reduction: The primary product is 3,4-dichloro-5-methylbenzyl alcohol.

Scientific Research Applications

3,4-Dichloro-5-methylbenzyl chloride has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.

    Medicine: The compound is involved in the development of new therapeutic agents, particularly those targeting specific biological pathways.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-methylbenzyl chloride involves its reactivity as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes the benzyl carbon highly susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorotoluene: Similar in structure but lacks the benzyl chloride functionality.

    3,4-Dimethylbenzyl chloride: Similar in structure but has methyl groups instead of chlorine atoms at the 3 and 4 positions

Uniqueness

3,4-Dichloro-5-methylbenzyl chloride is unique due to the presence of both chlorine atoms and a benzyl chloride group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

1,2-dichloro-5-(chloromethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3/c1-5-2-6(4-9)3-7(10)8(5)11/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPIJEDTUIPMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)Cl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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